molecular formula C20H18ClNO2S B605608 as1949490 CAS No. 1203680-76-5

as1949490

Cat. No.: B605608
CAS No.: 1203680-76-5
M. Wt: 371.9 g/mol
InChI Key: RFZPGNRLOKVZJY-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AS 1949490 is a potent, orally active, selective inhibitor of Src homology 2 domain-containing inositol-5-phosphatase 2 (SHIP2). This compound has shown significant potential in the regulation of glucose metabolism and insulin signaling pathways, making it a promising candidate for diabetes research .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

    AS 1938909: Another SHIP2 inhibitor with similar properties but different molecular structure.

    AS 1949500: A compound with comparable inhibitory effects on SHIP2 but varying potency and selectivity.

Uniqueness

AS 1949490 is unique due to its high selectivity and potency as a SHIP2 inhibitor. It displays approximately 30-fold affinity for SHIP2 over SHIP1, making it a highly selective compound for studying the specific role of SHIP2 in insulin signaling and glucose metabolism .

Properties

IUPAC Name

3-[(4-chlorophenyl)methoxy]-N-[(1S)-1-phenylethyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO2S/c1-14(16-5-3-2-4-6-16)22-20(23)19-18(11-12-25-19)24-13-15-7-9-17(21)10-8-15/h2-12,14H,13H2,1H3,(H,22,23)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFZPGNRLOKVZJY-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=C(C=CS2)OCC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC(=O)C2=C(C=CS2)OCC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203680-76-5
Record name 1203680-76-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
as1949490
Reactant of Route 2
Reactant of Route 2
as1949490
Reactant of Route 3
Reactant of Route 3
as1949490
Reactant of Route 4
Reactant of Route 4
as1949490
Reactant of Route 5
Reactant of Route 5
as1949490
Reactant of Route 6
Reactant of Route 6
as1949490
Customer
Q & A

Q1: What is the primary molecular target of AS1949490 and what are its downstream effects?

A: this compound is a selective inhibitor of the enzyme SHIP2 (SH2 domain-containing inositol 5-phosphatase 2) [, , ]. SHIP2 plays a role in various cellular processes including growth, survival, and metabolism by dephosphorylating the signaling molecule phosphatidylinositol 3,4,5-trisphosphate (PIP3) []. By inhibiting SHIP2, this compound can modulate downstream signaling pathways, including the PI3K/Akt pathway, impacting cellular functions like proliferation and apoptosis [, ].

Q2: How does this compound impact α-synuclein aggregation in dopaminergic neurons, a hallmark of Parkinson's disease?

A: Interestingly, a study investigating this compound's impact on α-synuclein aggregation found that inhibiting SHIP2 did not significantly affect the accumulation of this protein in dopaminergic neurons []. This suggests that while SHIP2 inhibition can modulate other cellular processes, it might not be a direct target for influencing α-synuclein aggregation in the context of Parkinson's disease [].

Q3: Has this compound demonstrated efficacy in any in vitro or in vivo models?

A: Research has shown that this compound can promote the stabilization of brain-derived neurotrophic factor (BDNF) mRNA in cultured cortical neurons []. Additionally, in a study using CD2AP-deficient podocytes (a cell type found in the kidneys), this compound was able to ameliorate the generation of reactive oxygen species, but it also exacerbated apoptosis in these cells []. These findings highlight the complex and cell-type-specific effects of this compound.

Q4: Are there any studies exploring the potential of this compound to enhance fibroblast expansion?

A: Yes, research has investigated the use of this compound for ex vivo expansion of human dermal fibroblasts []. The study found that this compound increased fibroblast expansion by promoting cell cycle progression and reducing apoptosis []. This finding suggests potential applications in areas like regenerative medicine and skin biology research.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.